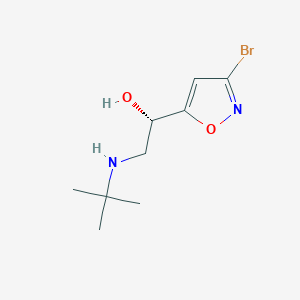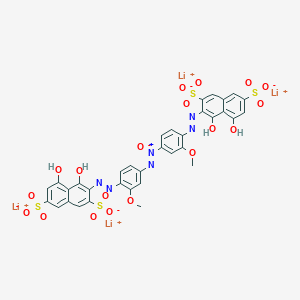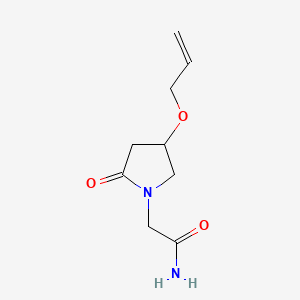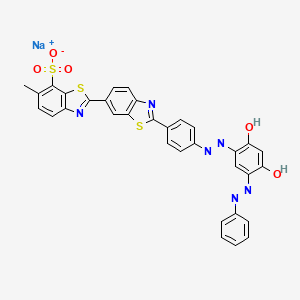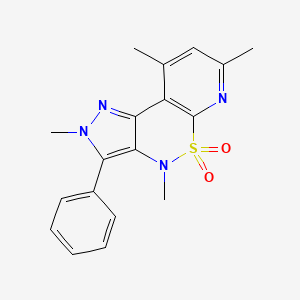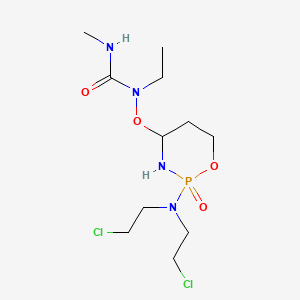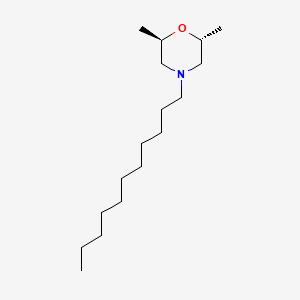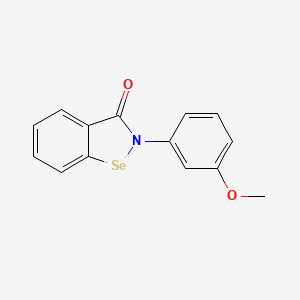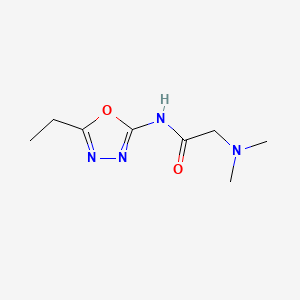
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methylphenyl)- is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methylphenyl)- typically involves a multi-step process. One common method starts with the preparation of 3,6-dihydrazinyl-1,2,4,5-tetrazine, which is then reacted with the corresponding aldehydes . This method is convenient and does not require transition metals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at different positions on the triazolotriazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Various halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine: A closely related compound with similar chemical properties.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine: Another related compound with applications in materials science and chemistry.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
86870-01-1 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
7-(4-methylphenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H9N5/c1-8-2-4-9(5-3-8)10-6-13-16-7-12-15-11(16)14-10/h2-7H,1H3 |
InChI Key |
KFMAFQGTESBKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NN=CN3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



